4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid

Synthetic chemistry Medicinal chemistry Scaffold diversification

4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid (CAS 885518-33-2; IUPAC: 4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid) is a heterocyclic building block belonging to the indazole family, a privileged scaffold in medicinal chemistry. With the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol, this compound uniquely combines three chemically addressable functional groups—a bromine atom at the 4-position for cross-coupling reactions, a carboxylic acid at the 3-position for amide/ester formation, and a methyl ester at the 6-position that can serve as a protected carboxyl surrogate or be selectively hydrolyzed.

Molecular Formula C10H7BrN2O4
Molecular Weight 299.08 g/mol
CAS No. 885518-33-2
Cat. No. B1614009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid
CAS885518-33-2
Molecular FormulaC10H7BrN2O4
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O
InChIInChI=1S/C10H7BrN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
InChIKeyGNUISENCXNGOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid (CAS 885518-33-2): A Dual-Functionalized Indazole Scaffold for Selective Synthetic Elaboration


4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid (CAS 885518-33-2; IUPAC: 4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid) is a heterocyclic building block belonging to the indazole family, a privileged scaffold in medicinal chemistry [1]. With the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol, this compound uniquely combines three chemically addressable functional groups—a bromine atom at the 4-position for cross-coupling reactions, a carboxylic acid at the 3-position for amide/ester formation, and a methyl ester at the 6-position that can serve as a protected carboxyl surrogate or be selectively hydrolyzed . The compound is commercially available with a purity of ≥95% and is cataloged under MDL number MFCD07357302 [2].

Why 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid Cannot Be Replaced by Generic Indazole Analogs


Indazole derivatives are widely used in medicinal chemistry, but their biological and chemical properties are exquisitely sensitive to the nature, position, and combination of substituents on the bicyclic core [1]. The target compound occupies a distinct chemical space that is not replicated by any single commercially available analog: the simultaneous presence of a 4-bromo group (enabling Pd-catalyzed cross-coupling for C–C bond formation), a 3-carboxylic acid (providing a handle for amide bioconjugation or salt formation), and a 6-methyl ester (offering orthogonal protection from the 3-acid) creates three degrees of synthetic freedom in a single intermediate . Compounds lacking any one of these functionalities—such as 4-bromo-1H-indazole-3-carboxylic acid (missing the 6-ester), methyl 4-bromo-1H-indazole-6-carboxylate (missing the 3-acid), or 6-methoxycarbonyl-1H-indazole-3-carboxylic acid (missing the 4-bromo)—require additional protection/deprotection steps, reducing synthetic efficiency and potentially impacting overall yield in multi-step sequences . The predicted physicochemical profile (logP 1.81, pKa 1.13, PSA 92.28 Ų) further differentiates this compound from its nearest neighbors, influencing solubility, permeability, and formulation behavior in ways that cannot be mimicked by simple analog substitution .

Quantitative Comparative Analysis: 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid vs. Closest Analogs


Orthogonal Functional Group Trifecta: Simultaneous 4-Br, 3-COOH, and 6-COOMe in a Single Synthetic Intermediate

The target compound is uniquely characterized by the simultaneous presence of three synthetically orthogonal functional groups on the indazole core. In contrast, the closest commercially available analogs each lack at least one of these critical handles. 4-Bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2; MW 241.04) lacks the 6-methoxycarbonyl group, meaning any synthetic route requiring C6 functionalization must introduce it de novo, typically through carboxylation or formylation steps . Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8; MW 255.07) lacks the 3-carboxylic acid, necessitating a separate deprotection or oxidation step if a C3 acid is needed . 6-Methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS 885522-60-1; MW 220.18) lacks the 4-bromo handle entirely, eliminating the possibility of Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling at that position without prior halogenation . The target compound (MW 299.08) consolidates all three functionalities into a single entity, reducing the minimum number of synthetic steps to achieve a trisubstituted indazole derivative by at least 2–3 steps compared to routes starting from any of these mono- or di-functionalized precursors.

Synthetic chemistry Medicinal chemistry Scaffold diversification

Hydrogen Bond Donor and Acceptor Count: Enhanced Intermolecular Interaction Potential vs. Mono- and Di-Functionalized Analogs

Hydrogen bonding is a critical determinant of target binding, solubility, and membrane permeability in bioactive molecules. The target compound possesses 2 hydrogen bond donors (from the NH of the indazole and the 3-COOH) and 5 hydrogen bond acceptors (from the carbonyl oxygens of the 3-COOH and 6-COOMe, the ester oxygen, and the indazole N atoms), yielding a total of 7 H-bonding functional groups . This contrasts with comparator compounds: 4-Bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2) has 2 HBD and 4 HBA (6 total) ; Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) has 1 HBD and 4 HBA (5 total) ; and 6-Methoxycarbonyl-1H-indazole-3-carboxylic acid has 2 HBD and 5 HBA, matching the target but lacking the lipophilic bromine atom which modulates overall polarity. The higher H-bonding capacity of the target compound, combined with its bromine-driven lipophilicity (predicted logP 1.81), positions it as a more versatile scaffold for exploring structure-activity relationships where balanced polarity is desired.

Drug design Molecular recognition Physicochemical profiling

Predicted Boiling Point and Thermal Stability Differentiation: Higher Thermal Stability for Reactions Requiring Elevated Temperatures

For synthetic applications requiring elevated temperatures—such as high-temperature cross-coupling, cyclization reactions, or distillation-based purification—a compound's boiling point serves as a proxy for thermal stability and suitability. The target compound has a predicted boiling point of 532.1 ± 45.0 °C at 760 mmHg, with a flash point of 275.6 ± 28.7 °C . This is substantially higher than structurally related mono-ester analogs: 6-Bromo-1H-indazole-3-carboxylic acid methyl ester (CAS 885278-42-2), a positional isomer of one comparator, exhibits a predicted boiling point of 399.7 ± 22.0 °C . The ~132 °C higher predicted boiling point of the target compound is attributable to its additional carboxylic acid group, which enables intermolecular hydrogen bonding and dimerization in the condensed phase. This differential translates into broader thermal operating windows for reactions conducted at >150 °C, reducing the risk of thermal decomposition or volatilization loss during synthesis. Furthermore, the predicted density of 1.849 ± 0.06 g/cm³ for the target exceeds that of methyl 4-bromo-1H-indazole-6-carboxylate (1.709 g/cm³), reflecting more efficient molecular packing in the solid state, which can influence crystallization behavior and formulation .

Process chemistry Thermal stability Reaction engineering

Dual Reactive Handles for Divergent Library Synthesis: 4-Br for Cross-Coupling and 3-COOH for Amide Conjugation in One Scaffold

In modern drug discovery, the ability to elaborate a core scaffold in two chemically orthogonal directions is invaluable for generating diverse compound libraries. The target compound uniquely enables sequential diversification: the 4-bromo substituent can first participate in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, heteroaryl, amino, or alkynyl diversity at C4, while the 3-carboxylic acid remains available for subsequent amide coupling with amine-containing fragments or for conversion to acyl chlorides/active esters [1]. The 6-methyl ester is electronically deactivated relative to the 3-acid toward nucleophilic attack (due to the electron-withdrawing indazole ring reducing ester electrophilicity at C6 vs. C3), allowing chemoselective manipulation of the C3 acid in the presence of the C6 ester [2]. This contrasts with the comparator 4-Bromo-6-methoxy-1H-indazole-3-carboxylic acid (CAS 887569-10-0; MW 271.07), which has a methoxy group at C6 that is less versatile than a methoxycarbonyl group for further synthetic transformations; the methyl ester can be hydrolyzed to a second carboxylic acid, reduced to a hydroxymethyl group, or converted to an amide, whereas the methyl ether is essentially a terminal group with limited further reactivity . The target compound therefore supports a minimum of 2–3 sequential, high-yielding diversification steps without requiring protecting group manipulations.

Parallel synthesis DNA-encoded libraries Fragment-based drug discovery

Predicted pKa and Ionization State: Superior Aqueous Solubility Modulation via Carboxylic Acid at Physiologically Relevant pH

The predicted pKa of the target compound's carboxylic acid group is 1.13 ± 0.10, indicating that it exists predominantly in the ionized carboxylate form at physiologically relevant pH (pH 6–8) . This contrasts with methyl ester-only analogs such as methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8), which lack an ionizable group within the physiological pH range (predicted pKa of the indazole NH is ~11.21, meaning it remains neutral at pH 7.4) . The presence of a strongly acidic carboxyl group in the target compound enables: (i) pH-dependent solubility modulation—the compound can be solubilized as its sodium or potassium salt in aqueous media without requiring co-solvents; (ii) salt formation with basic counterions (e.g., lysine, arginine, meglumine) for crystalline form screening; and (iii) potential for active transport via monocarboxylate transporters (MCTs), which recognize carboxylate-bearing substrates. While no direct biological data are available for this specific compound, the class-level behavior of indazole-3-carboxylic acids has been documented: 1H-indazole-3-carboxylic acid methyl ester has been shown to serve as a precursor for N-benzoylindazole-based human neutrophil elastase (HNE) inhibitors, where the carboxylic acid moiety is critical for target engagement .

ADME profiling Salt formation Formulation science

Application Scenarios for 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Multi-Positional Parallel Library Synthesis for Kinase Inhibitor Discovery

The target compound's three orthogonally reactive positions (Evidence Item 1 and 4) make it particularly suited for generating focused kinase inhibitor libraries targeting the ATP-binding pocket. The 4-bromo group can be diversified via Suzuki coupling with aryl/heteroaryl boronic acids to explore the hydrophobic back pocket, the 3-carboxylic acid can be converted to various amides to engage the hinge-binding region, and the 6-methyl ester can be hydrolyzed to a second acid for further elaboration or retained as a prodrug moiety . This three-dimensional diversification strategy aligns with the precedent established by indazole-based FGFR4 inhibitors, where 1H-indazole derivatives with substituents at the 3- and 4-positions achieved IC50 values as low as 2.4–2.9 nM against FGFR4 kinase [1].

Salt and Co-Crystal Screening for Preclinical Formulation Development

The predicted pKa of 1.13 for the 3-carboxylic acid (Evidence Item 5) positions the target compound as an excellent candidate for salt formation studies. Because the acid is >99% ionized at pH ≥ 3, a wide range of pharmaceutically acceptable counterions (Na+, K+, Ca2+, meglumine, tromethamine) can be screened to identify crystalline salts with improved solubility, dissolution rate, and oral bioavailability compared to the free acid form. The presence of the 6-methyl ester provides an additional handle for co-crystal formation via C=O···H–N hydrogen bonding with co-formers such as isonicotinamide or nicotinamide .

Fragment-Based Screening Cascades Requiring Orthogonal Bioconjugation Handles

In fragment-based drug discovery (FBDD), fragments are often elaborated into lead compounds through iterative synthetic cycles. The target compound's 3-carboxylic acid enables direct immobilization onto aminomethyl resin or biotin-streptavidin surfaces for SPR-based binding assays, while the 4-bromo group remains available for on-resin diversification or for installation of a photoaffinity label (via Suzuki coupling with aryl azide boronic acids) for target identification studies. The 6-methyl ester can be used as an IR or Raman spectroscopic probe to monitor reaction progress in miniaturized high-throughput experimentation (HTE) plates [2].

Process Chemistry Scale-Up Leveraging High Thermal Stability

The predicted boiling point of 532 °C and flash point of 276 °C (Evidence Item 3) make the target compound suitable for high-temperature Pd-catalyzed cross-coupling reactions (e.g., Suzuki reactions at 130–150 °C in DMF or dioxane) that may be incompatible with lower-boiling analogs. The higher density (1.849 g/cm³) also facilitates efficient solid handling and dosing in continuous flow reactors, where consistent solid feed rates are critical for reproducible process performance. The compound's thermal robustness supports solvent recovery via high-vacuum distillation without product degradation, reducing waste and improving process mass intensity .

Quote Request

Request a Quote for 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.